molecular formula C10H16N2O6 B14436751 5-Hydroxy-thymidine CAS No. 78216-58-7

5-Hydroxy-thymidine

Cat. No.: B14436751
CAS No.: 78216-58-7
M. Wt: 260.24 g/mol
InChI Key: MRODUHNLAXSPFV-MPXCPUAZSA-N
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Description

5-Hydroxy-thymidine is a modified nucleoside derived from thymidine, a component of DNA. This compound features a hydroxyl group attached to the 5th carbon of the thymidine molecule, which significantly alters its chemical properties and biological functions. Thymidine itself is a pyrimidine deoxynucleoside that pairs with deoxyadenosine in double-stranded DNA, playing a crucial role in DNA replication and repair .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-thymidine typically involves the modification of thymidine through various chemical reactions. One common method is the hydroxylation of thymidine using specific reagents and catalysts. For instance, the hydroxylation can be achieved by treating thymidine with a hydroxylating agent under controlled conditions, such as using a radical initiator or an enzymatic catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like purification through chromatography and crystallization to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Key Reactions and Mechanisms

The chemical reactions involving 5-hydroxy-thymidine can be summarized as follows:

  • Bromination Reaction : The initial step involves the formation of bromohydrins from thymidine when treated with hypobromous acid. The reaction can be represented as:

Thymidine+HOBrBromohydrins\text{Thymidine}+\text{HOBr}\rightarrow \text{Bromohydrins}

  • Formation of Thymidine Glycol : Under neutral conditions, bromohydrins can convert to thymidine glycol, a significant product resulting from the reaction:

BromohydrinsThymidine Glycol\text{Bromohydrins}\rightarrow \text{Thymidine Glycol}

  • Stability and Decomposition : The compound 5-hydroxy-5,6-dihydrothymidine-6-phosphate exhibits relative stability but decomposes over time to form thymidine glycol, with a half-life of approximately 32 hours at pH 7.2 and 37°C .

Reaction Products

The primary products formed during the reactions involving this compound include:

  • 5-Hydroxy-5,6-dihydrothymidine : This compound is formed as an intermediate during the bromination process.

  • Thymidine Glycol : A significant product that results from the further reaction of bromohydrins or epoxides under neutral conditions.

Product NameMolecular FormulaNotes
5-Hydroxy-5,6-dihydrothymidineC10H16N2O6Intermediate product from bromination
Thymidine GlycolC10H12N2O4Final product indicating DNA damage

Role in DNA Repair

This compound serves as a substrate for DNA polymerases during replication and repair processes. Its incorporation into DNA can lead to destabilization of DNA duplexes, which may increase mutagenesis if not properly repaired .

Research Implications

The unique properties of this compound make it valuable in research applications such as:

  • Oligonucleotide Synthesis : The compound can be incorporated into oligonucleotides, affecting their stability and biological activity.

  • Studying DNA Damage : It aids in understanding the mechanisms of DNA damage and repair processes due to its reactive nature with various biological agents.

Scientific Research Applications

5-Hydroxy-thymidine is a nucleoside modification with several applications in scientific research, particularly in the study of DNA damage and repair .

DNA Damage Studies

This compound is a form of dihydrothymidine lesion that occurs when nucleic acids are subjected to oxidative stress . It is often used as a marker for oxidative DNA damage in cells .

Protective Effects of Thymidine
Thymidine has demonstrated a protective ability against oxidative damage to DNA in HepG2 cells . Pretreatment with thymidine can reduce DNA damage caused by oxidative agents such as H2O2 .

GroupdATPdADP
Control27.95 ± 2.090.02 ± 0.00
H2O2 1.0 mM21.47 ± 2.74*0.01 ± 0.00**
Thymidine 600 μM44.32 ± 12.500.07 ± 0.01**
Thymidine 600 μM + H2O2 1.0 mM53.50 ± 4.04**##0.06 ± 0.01##

*p < 0.05 and **p < 0.01, compared with the control group; #p < 0.05 and ##p < 0.01, compared with the H2O2 1.0 mM group

5'-Hydroxy Functions of Nucleosides
Protecting groups are essential in oligonucleotide synthesis, influencing chain lengthening, polymer support usage, and molecular stability . The 5'-Dimethoxytrityl (DMTr) group is commonly used for protection due to its ability to be introduced regiospecifically, readily removed, stable to tetrazole, and its chromophoric properties .

Oligonucleotide Synthesis

This compound can be incorporated into oligodeoxynucleotides at specific sites through chemical synthesis . Modified oligonucleotides containing this compound are valuable tools for studying DNA structure, enzyme interactions, and replication processes .

Study of Duplex DNA
Incorporating this compound into duplex DNA destabilizes the structure, but it preferentially base pairs with deoxyadenosine . The presence of this compound can disrupt base pairing at the 5'-adjacent nucleotide, potentially leading to misincorporation of purines .

Genetic Systems

Mechanism of Action

The mechanism of action of 5-Hydroxy-thymidine involves its incorporation into DNA, where it can affect DNA replication and repair processes. The hydroxyl group at the 5th carbon position can interact with various enzymes and proteins involved in these processes, potentially altering their activity and leading to

Properties

CAS No.

78216-58-7

Molecular Formula

C10H16N2O6

Molecular Weight

260.24 g/mol

IUPAC Name

(5R)-5-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H16N2O6/c1-10(17)4-12(9(16)11-8(10)15)7-2-5(14)6(3-13)18-7/h5-7,13-14,17H,2-4H2,1H3,(H,11,15,16)/t5-,6+,7+,10+/m0/s1

InChI Key

MRODUHNLAXSPFV-MPXCPUAZSA-N

Isomeric SMILES

C[C@]1(CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CC1(CN(C(=O)NC1=O)C2CC(C(O2)CO)O)O

Origin of Product

United States

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